フマル酸-d4

概要

説明

Fumaric acid-d4 is a deuterium-labeled derivative of fumaric acid, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in metabolic studies due to its stable isotope labeling. Fumaric acid itself is a naturally occurring organic acid and an intermediate in the citric acid cycle, playing a crucial role in cellular respiration.

科学的研究の応用

Fumaric acid-d4 is extensively used in various fields of scientific research:

Chemistry: As a tracer in metabolic studies to understand biochemical pathways.

Biology: In studies related to cellular respiration and energy production.

Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.

Industry: Used in the production of polymers and resins, and as a food additive due to its acidity-regulating properties.

作用機序

Target of Action

Fumaric acid-d4, a deuterium-labeled derivative of fumaric acid, primarily targets the nuclear factor erythroid-derived 2-related factor (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress . It also interacts with antigen-presenting cells and influences their maturation, availability, and antigen-presenting capacity .

Mode of Action

Fumaric acid-d4, similar to its parent compound dimethyl fumarate (DMF), exerts its effects through both Nrf2-dependent and independent pathways . It promotes an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection . It also inhibits the maturation of dendritic cells by suppressing the NF-κB and ERK1/2-MSK1 signaling pathways, leading to a reduction in inflammatory cytokine production .

Biochemical Pathways

Fumaric acid-d4 affects several biochemical pathways. It is involved in the tricarboxylic acid cycle , also known as the Krebs cycle . It also influences the energetic metabolism of endothelial cells , promoting glycolysis and diminishing cell respiration . This could be a consequence of down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .

Pharmacokinetics

It is known that dmf, the parent compound of fumaric acid-d4, is rapidly metabolized into monomethyl fumarate (mmf) in vivo . MMF is believed to be responsible for the therapeutic effect of DMF in various conditions .

Result of Action

The molecular and cellular effects of fumaric acid-d4 are diverse. It leads to changes in peripheral immune cell composition and function, alteration in central nervous system (CNS) cell-specific functions, and effects on the blood-brain barrier . It also promotes glycolysis and diminishes cell respiration in endothelial cells . These effects could be a consequence of down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .

生化学分析

Biochemical Properties

Fumaric Acid-d4 plays a significant role in biochemical reactions, particularly in the TCA cycle . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted to malate by the enzyme fumarase, a reaction that is crucial for the production of energy in cells .

Cellular Effects

Fumaric Acid-d4 has notable effects on various types of cells and cellular processes. It influences cell function by participating in energy production, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to promote glycolysis and diminish cell respiration in endothelial cells .

Molecular Mechanism

The molecular mechanism of Fumaric Acid-d4 involves its conversion to malate by the enzyme fumarase, a reaction that is crucial for the production of energy in cells . This process involves binding interactions with the enzyme fumarase, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of Fumaric Acid-d4 can change over time in laboratory settings. It has been shown to have a stable presence in cells, with no significant degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies, including its role in energy production and cellular metabolism .

Dosage Effects in Animal Models

The effects of Fumaric Acid-d4 can vary with different dosages in animal models. For instance, it has been shown that Fumaric Acid-d4 can improve the feed conversion ratio in broiler chickens when administered at certain dosages . High doses may lead to adverse effects .

Metabolic Pathways

Fumaric Acid-d4 is involved in the TCA cycle, a crucial metabolic pathway in all aerobic organisms . It interacts with the enzyme fumarase in this pathway . The presence of Fumaric Acid-d4 can influence metabolic flux and the levels of other metabolites in the cell .

Transport and Distribution

Fumaric Acid-d4 is transported and distributed within cells and tissues through various mechanisms. It has been suggested that C4-dicarboxylate transporters play a role in the transport of Fumaric Acid-d4 . These transporters can affect the localization and accumulation of Fumaric Acid-d4 within cells .

Subcellular Localization

Fumaric Acid-d4 is primarily located in the mitochondrial matrix where it participates in the TCA cycle . A portion of fumarase, the enzyme that interacts with Fumaric Acid-d4, is also found in the cytosol and nucleus . This suggests that Fumaric Acid-d4 may also have roles outside the mitochondria .

準備方法

Synthetic Routes and Reaction Conditions: Fumaric acid-d4 is typically synthesized by the deuteration of fumaric acid. The process involves the reaction of fumaric acid with deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of fumaric acid-d4 follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle high pressures and temperatures. The purity of the final product is ensured through various purification techniques, including crystallization and chromatography.

化学反応の分析

Types of Reactions: Fumaric acid-d4 undergoes several types of chemical reactions, including:

Isomerization: Conversion to maleic acid under specific conditions.

Hydration: Formation of malic acid in the presence of water.

Oxidation and Reduction: Though less common, fumaric acid-d4 can participate in redox reactions under certain conditions.

Common Reagents and Conditions:

Isomerization: Typically involves heating fumaric acid-d4 in the presence of a catalyst.

Hydration: Requires water and often an acid catalyst to facilitate the reaction.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction.

Major Products:

Maleic Acid: Formed through isomerization.

Malic Acid: Produced via hydration.

Various Oxidized or Reduced Products: Depending on the specific redox reaction.

類似化合物との比較

Maleic Acid: The cis-isomer of fumaric acid, used in similar applications but with different chemical properties.

Malic Acid: A product of the hydration of fumaric acid, involved in the citric acid cycle.

Succinic Acid: Another intermediate in the citric acid cycle, structurally similar but with different metabolic roles.

Uniqueness of Fumaric Acid-d4: Fumaric acid-d4’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool in metabolic studies. The stable isotope labeling allows for precise tracking of biochemical pathways without altering the compound’s natural behavior in the body.

特性

IUPAC Name |

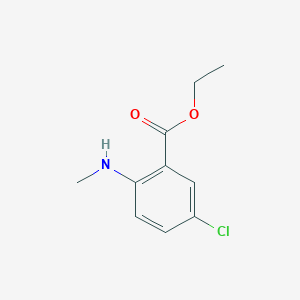

dideuterio (E)-2,3-dideuteriobut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-JXRVJRKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/[2H])\C(=O)O[2H])/C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583855 | |

| Record name | (2E)-(~2~H_2_)But-2-ene(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194160-45-7 | |

| Record name | (2E)-(~2~H_2_)But-2-ene(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumaric-d2 acid-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)

![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)

![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)